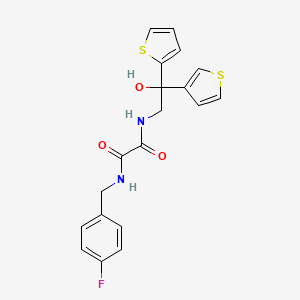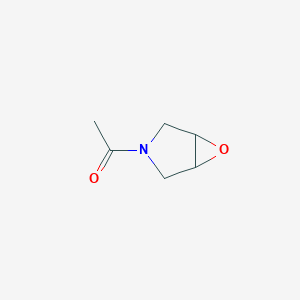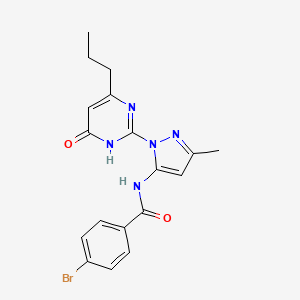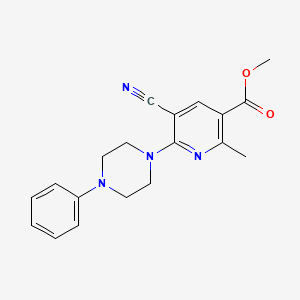![molecular formula C23H23N5O3 B2530630 8-(2-Furylmethyl)-1,6,7-trimethyl-3-[(2-methylphenyl)methyl]-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione CAS No. 887461-01-0](/img/structure/B2530630.png)
8-(2-Furylmethyl)-1,6,7-trimethyl-3-[(2-methylphenyl)methyl]-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "8-(2-Furylmethyl)-1,6,7-trimethyl-3-[(2-methylphenyl)methyl]-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione" is a structurally complex molecule that falls within the class of imidazo[2,1-f]purinones. These compounds are known for their potential biological activities, including their role as adenosine receptor antagonists and their affinity for serotonin receptors, which may have implications for antidepressant and anxiolytic applications .
Synthesis Analysis
The synthesis of related imidazo[2,1-f]purinones involves strategic substitutions at various positions on the purine core to enhance potency and hydrophilicity. The synthesis process often includes N-alkylation or N-arylation followed by coupling reactions such as the Stille coupling to introduce specific substituents . For instance, the synthesis of 9-aryl-, 9-arylsulfonyl-, and 9-benzyl-6-(2-furyl)purines, which are structurally related to the compound , involves these steps and has been shown to yield compounds with significant antimycobacterial activity .
Molecular Structure Analysis
The molecular structure of imidazo[2,1-f]purinones is characterized by a purine core with various substituents that influence the molecule's binding disposition and receptor affinity. Docking and 3D-QSAR studies have been utilized to investigate the binding disposition of these compounds, revealing the importance of specific substituents for receptor affinity and selectivity, particularly towards adenosine and serotonin receptors .
Chemical Reactions Analysis
The chemical reactivity of imidazo[2,1-f]purinones is influenced by the nature of the substituents and the core structure. The presence of electron-donating or withdrawing groups can significantly affect the molecule's reactivity and biological activity. For example, the introduction of a chlorine atom at the purine 2-position has been found to enhance antimycobacterial activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[2,1-f]purinones, such as lipophilicity and metabolic stability, are crucial for their potential therapeutic applications. These properties have been assessed using techniques like micellar electrokinetic chromatography (MEKC) and human liver microsomes (HLM) models. The determination of these properties helps in identifying lead compounds with desirable pharmacokinetic profiles for antidepressant and/or anxiolytic applications .
科学的研究の応用
Synthesis and Biological Evaluation
A series of compounds related to the specified chemical, including 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione derivatives, were synthesized and evaluated for their biological activities, particularly focusing on their serotonin receptor affinity and phosphodiesterase inhibitor activity. These compounds have been identified as potent ligands for serotonin receptors and phosphodiesterases, which suggest potential applications in treating conditions like depression and anxiety (Zagórska et al., 2016).
Antidepressant and Anxiolytic Potential
Further research on similar compounds has revealed their potential as antidepressants and anxiolytics. In vivo studies in mice showed promising results, indicating the potential of these compounds in mental health treatments (Zagórska et al., 2009).
Antimicrobial and Anticancer Properties
Research on related purine derivatives has explored their in vitro anticancer, anti-HIV-1, and antimicrobial activities. Some of these compounds exhibited significant activity against cancer cell lines, showcasing their potential in cancer therapy (Rida et al., 2007).
特性
IUPAC Name |
6-(furan-2-ylmethyl)-4,7,8-trimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3/c1-14-8-5-6-9-17(14)12-27-21(29)19-20(25(4)23(27)30)24-22-26(13-18-10-7-11-31-18)15(2)16(3)28(19)22/h5-11H,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQODMFUGBYXYFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)C3=C(N=C4N3C(=C(N4CC5=CC=CO5)C)C)N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Furan-2-ylmethyl)-4,7,8-trimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(Difluoromethyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2530547.png)




![3-((3,4-dimethylphenyl)sulfonyl)-2-imino-1-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2530555.png)
![N-(2,4-difluorophenyl)-2-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]acetamide](/img/structure/B2530556.png)


![4-(1,2,5-Thiadiazol-3-yloxy)-1-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperidine](/img/structure/B2530560.png)
![N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isobutyramide](/img/structure/B2530562.png)
![3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-(2-hydroxyethyl)-1-isopropylurea](/img/structure/B2530565.png)
![N-(2-methoxybenzyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2530567.png)
